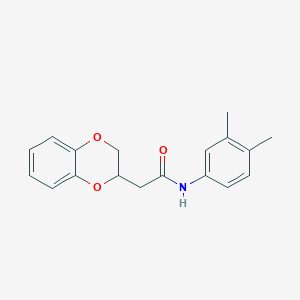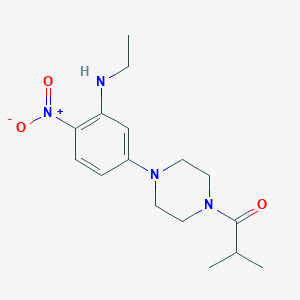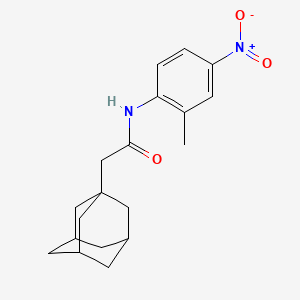![molecular formula C16H23N3O4 B4138866 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B4138866.png)
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(dimethylamino)-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(dimethylamino)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of psychoactive drugs. It is commonly referred to as U-47700 and is known to have opioid-like effects. The compound was first synthesized in the 1970s by Upjohn, a pharmaceutical company, and was initially used for research purposes. However, due to its potent effects, it has gained popularity as a recreational drug in recent years.
Wirkmechanismus
U-47700 acts on the mu-opioid receptor, which is located in the brain and spinal cord. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation results in the analgesic and euphoric effects that are characteristic of opioids.
Biochemical and Physiological Effects:
U-47700 has been shown to have similar effects to other opioids, including pain relief, sedation, and euphoria. It can also cause respiratory depression, which can be fatal in high doses. Other physiological effects include pupil constriction, nausea, and constipation.
Vorteile Und Einschränkungen Für Laborexperimente
U-47700 has several advantages for use in lab experiments. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the opioid receptor system. It is also relatively easy to synthesize, which makes it accessible for researchers. However, U-47700 has limitations as a research tool due to its potent effects and potential for abuse. It must be handled with care and used in a controlled environment.
Zukünftige Richtungen
There are several future directions for research on U-47700. One area of interest is the development of new opioid medications that have fewer side effects and less potential for abuse. U-47700 could be used as a starting point for the development of these medications. Another area of research is the study of the long-term effects of U-47700 use on the brain and body. This research could provide valuable insights into the potential risks associated with the recreational use of U-47700 and other opioids.
Conclusion:
U-47700 is a potent psychoactive compound that has been used in scientific research to study the opioid receptor system. It has a high affinity for the mu-opioid receptor and has similar effects to other opioids, including pain relief, sedation, and euphoria. U-47700 has advantages as a research tool but must be handled with care due to its potent effects and potential for abuse. Future research on U-47700 could lead to the development of new opioid medications and provide valuable insights into the potential risks associated with opioid use.
Wissenschaftliche Forschungsanwendungen
U-47700 has been used in scientific research to study the opioid receptor system and its interactions with other compounds. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. U-47700 has also been used to study the effects of opioids on the central nervous system and their potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(dimethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-18(2)19-15(20)10-12(16(19)21)17-8-7-11-5-6-13(22-3)14(9-11)23-4/h5-6,9,12,17H,7-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNAOEVGILNIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)CC(C1=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-(dimethylamino)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(5-bromo-2-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4138783.png)
![[2-(5-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetic acid](/img/structure/B4138792.png)



![N-(4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4138821.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4138826.png)
methanol](/img/structure/B4138845.png)
![N-(4-bromo-2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B4138849.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B4138853.png)
![5-chloro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B4138857.png)
![4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzamide](/img/structure/B4138860.png)
![N-butyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide](/img/structure/B4138864.png)
![2-(1-adamantyl)-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B4138869.png)